Cas no 1993342-75-8 ((2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

(2S)-3-Cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The compound features a cycloheptyl side chain, providing unique steric and hydrophobic properties for structural modification in peptide design. The Fmoc group ensures orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions while maintaining acid-labile side-chain protections. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS) due to its high stability and compatibility with standard coupling reagents. Its chiral purity (2S-configuration) ensures consistent stereochemical outcomes in peptide assembly. The cycloheptyl moiety offers enhanced conformational flexibility compared to smaller cyclic analogs, making it useful in medicinal chemistry and biophysical studies.
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid structure
1993342-75-8 structure
商品名:(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
CAS番号:1993342-75-8
MF:C25H29NO4
メガワット:407.502067327499
CID:5142634

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Cycloheptanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
    • (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • インチ: 1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
    • InChIKey: QLVAHIRRBVTTMP-QHCPKHFHSA-N
    • ほほえんだ: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)N[C@H](C(=O)O)CC1CCCCCC1

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-623998-0.05g
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1993342-75-8 95.0%
0.05g
$493.0 2025-03-15
Enamine
EN300-623998-10.0g
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1993342-75-8 95.0%
10.0g
$7988.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0044-1G
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
1993342-75-8 97%
1g
¥ 8,580.00 2023-03-14
Enamine
EN300-623998-0.5g
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1993342-75-8 95.0%
0.5g
$1449.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0044-500.0mg
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
1993342-75-8 97%
500.0mg
¥5721.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0044-1.0g
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
1993342-75-8 97%
1.0g
¥8580.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0044-100.0mg
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
1993342-75-8 97%
100.0mg
¥2574.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0044-100mg
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
1993342-75-8 97%
100mg
¥2574.0 2024-04-22
Enamine
EN300-623998-0.25g
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1993342-75-8 95.0%
0.25g
$920.0 2025-03-15
Enamine
EN300-623998-2.5g
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1993342-75-8 95.0%
2.5g
$3641.0 2025-03-15

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 関連文献

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidに関する追加情報

Introduction to (2S)-3-Cycloheptyl-2-(9H-Fluoren-9-Ylmethoxycarbonylamino)Propanoic Acid

The compound with CAS No. 1993342-75-8, known as (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound is notable for its complex structure, which includes a cycloheptyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel therapeutic agents. The cycloheptyl group contributes to the molecule's stability and bioavailability, while the Fmoc group plays a crucial role in controlling the reactivity during synthesis. Researchers have explored the use of this compound in designing peptidomimetics, which are molecules that mimic the structure and function of peptides but are more stable and less prone to enzymatic degradation.

In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of amino acids with appropriate protecting groups. The S configuration at the second carbon is critical for determining the molecule's stereochemical properties, which are essential for its biological activity. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the compound.

One of the most promising areas of research involving this compound is its application in targeted drug delivery systems. The Fmoc group can be modified to incorporate targeting ligands, enabling selective delivery of therapeutic agents to specific tissues or cells. This approach has shown potential in reducing off-target effects and improving the efficacy of treatments for conditions such as cancer and inflammatory diseases.

Moreover, recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of this compound with greater accuracy. By simulating its behavior in biological systems, scientists can optimize its design for improved absorption, distribution, metabolism, and excretion (ADME) profiles. These insights are invaluable for accelerating drug development processes and minimizing risks associated with clinical trials.

In conclusion, (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid represents a versatile platform for exploring innovative solutions in medicinal chemistry. Its unique structure, combined with cutting-edge research techniques, positions it as a key player in advancing therapeutic interventions across various disease areas.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1993342-75-8)(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
A1077034
清らかである:99%/99%/99%/99%
はかる:1.0g/500.0mg/250.0mg/100.0mg
価格 ($):1075.0/717.0/430.0/323.0